molecular formula C15H12Cl2O3 B8710301 4-(3,4-Dichlorobenzyloxy)-2-methoxybenzaldehyde

4-(3,4-Dichlorobenzyloxy)-2-methoxybenzaldehyde

Cat. No. B8710301
M. Wt: 311.2 g/mol
InChI Key: NPILHFUPRCQQQD-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzyloxy)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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properties

Product Name

4-(3,4-Dichlorobenzyloxy)-2-methoxybenzaldehyde

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-2-methoxybenzaldehyde

InChI

InChI=1S/C15H12Cl2O3/c1-19-15-7-12(4-3-11(15)8-18)20-9-10-2-5-13(16)14(17)6-10/h2-8H,9H2,1H3

InChI Key

NPILHFUPRCQQQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-2-methoxybenzaldehyde (300 mg, 1.97 mmol) in DMSO (7.5 mL) was added potassium carbonate (545 mg, 3.94 mmol) the resulting suspension was stirred under nitrogen at room temperature for 10 minutes. 4-(Bromomethyl)-1,2-dichlorobenzene was then added (commercial, 473 mg, 1.32 mmol) and the reaction mixture heated to 90° C. for 3 hours. The reaction mixture was cooled to room temperature and partitioned between EtOAc (50 mL) and water (40 mL). The organic layer was washed with water (2×40 mL), dried over magnesium sulphate and evaporated in vacuo to yield the title compound as a solid (530 mg, 86%):
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
545 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

4-Hydroxy-2-methoxybenzaldehyde (408 mg, 2.68 mmol), 3,4-dichlorobenzyl alcohol (665 mg, 3.76 mmol), and triphenylphosphine (980 mg, 3.74 mmol) were dissolved in tetrahydrofuran (8 mL), and a diethyl azodicarboxylate toluene solution (2.2 M, 1.71 mL, 3.76 mmol) was slowly added dropwise thereto at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours. The solvent in the reaction solution was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 90:10 (v/v)), whereby the objective title compound was obtained as a white solid (801 mg, yield: 96%).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

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